6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine typically involves multiple stepsThe reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it could inhibit the NF-kB inflammatory pathway, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C23H25N5O |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C23H25N5O/c1-17-8-10-19(11-9-17)22(29)27-12-14-28(15-13-27)23-24-18(2)16-21(26-23)25-20-6-4-3-5-7-20/h3-11,16H,12-15H2,1-2H3,(H,24,25,26) |
InChI Key |
ZZNQGWYSJUIMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.